C-9 Ethyl Side Chain Differentiates Feudomycin A from Daunorubicin and Feudomycin B
The definitive structural differentiator for Feudomycin A is the nature of its C-9 side chain. In contrast to the acetyl group present in the clinically utilized anthracycline daunorubicin, and the acetonyl side chain found in the co-produced analog Feudomycin B, Feudomycin A possesses an ethyl side chain at the C-9 position of the aglycone [1]. This structural variation is not a minor substitution but represents a distinct aglycone core, as documented in the foundational isolation and characterization study of the feudomycin complex [1].
| Evidence Dimension | C-9 Aglycone Side Chain Structure |
|---|---|
| Target Compound Data | Ethyl side chain (-CH2CH3) |
| Comparator Or Baseline | Daunorubicin (Acetyl side chain, -COCH3); Feudomycin B (Acetonyl side chain, -CH2COCH3) |
| Quantified Difference | Qualitative structural difference confirmed by NMR and mass spectrometry in the original characterization study. |
| Conditions | Compounds isolated from fermentation of S. coeruleorubidus mutant 4N-140 and characterized by spectrometric methods [1]. |
Why This Matters
The C-9 side chain is a critical determinant of anthracycline lipophilicity, DNA intercalation geometry, and enzymatic reduction potential, meaning this structural difference translates directly into distinct biological and pharmacological profiles that preclude generic substitution.
- [1] Oki T, et al. New anthracyclines, feudomycins, produced by the mutant from Streptomyces coeruleorubidus ME130-A4. J Antibiot (Tokyo). 1981;34(7):783-790. View Source
